molecular formula C9H15NO2 B12311000 Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate

Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate

Cat. No.: B12311000
M. Wt: 169.22 g/mol
InChI Key: HRTPFAHCMCRODE-UHFFFAOYSA-N
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Description

Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate is an organic compound with the molecular formula C9H15NO2. It is a heterocyclic compound containing a pyrrole ring fused with a cyclopentane ring, and an ester functional group. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid under acidic conditions to facilitate cyclization . The reaction conditions often include heating and the use of a solvent such as toluene or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • Methyl hexahydrocyclopenta[c]pyrrole-3a-carboxylate
  • Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate

Uniqueness

Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)10-6-5-9/h7,10H,2-6H2,1H3

InChI Key

HRTPFAHCMCRODE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCC1NCC2

Origin of Product

United States

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